3,7-O-Diacetylpinobanksin 3,7-O-Diacetylpinobanksin
Brand Name: Vulcanchem
CAS No.: 103553-98-6
VCID: VC0240317
InChI: InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1
SMILES: CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3
Molecular Formula: C19H16O7
Molecular Weight: 356.33

3,7-O-Diacetylpinobanksin

CAS No.: 103553-98-6

Cat. No.: VC0240317

Molecular Formula: C19H16O7

Molecular Weight: 356.33

* For research use only. Not for human or veterinary use.

3,7-O-Diacetylpinobanksin - 103553-98-6

Specification

CAS No. 103553-98-6
Molecular Formula C19H16O7
Molecular Weight 356.33
IUPAC Name [(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
Standard InChI InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1
SMILES CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3
Appearance Powder

Introduction

Chemical Properties

Physical Properties

The physical state of 3,7-O-Diacetylpinobanksin is typically a crystalline powder with an off-white appearance . Table 1 summarizes its key physical properties.

PropertyValue
Molecular FormulaC19H16O7
Molecular Weight356.33 g/mol
AppearancePowder
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage ConditionsDesiccate at -20°C

Chemical Reactivity

The acetyl groups at positions C3 and C7 confer moderate chemical reactivity to the molecule. These groups can undergo hydrolysis under acidic or basic conditions, reverting to the parent flavonoid pinobanksin .

Biological Activity

Enzyme Inhibition

Recent studies have highlighted the inhibitory activity of 3,7-O-Diacetylpinobanksin against HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. By binding to specific amino acid residues (e.g., Gly808 and Ala768), this compound exhibits potential as a natural alternative to synthetic statins for managing hyperlipidemia.

Antioxidant Properties

Flavonoids are well-documented for their antioxidant capabilities due to their phenolic structures. The hydroxyl group at position C5 enhances the radical-scavenging activity of 3,7-O-Diacetylpinobanksin by donating electrons to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

The acetylation of hydroxyl groups in flavonoids has been associated with increased lipophilicity and enhanced bioavailability. This modification may contribute to the anti-inflammatory properties of 3,7-O-Diacetylpinobanksin by modulating pro-inflammatory mediators such as cytokines and prostaglandins .

Applications in Research

Drug Development

The enzyme inhibition profile of 3,7-O-Diacetylpinobanksin makes it a promising lead compound for developing cholesterol-lowering drugs. Its competitive binding affinity with HMG-CoA reductase rivals that of atorvastatin, suggesting potential therapeutic applications with potentially fewer side effects.

Cancer Research

Preliminary investigations have explored the cytotoxic effects of this compound on cancer cell lines. While data remain limited, its structural similarity to other bioactive flavonoids indicates possible roles in inducing apoptosis or inhibiting angiogenesis in tumors .

Nutraceuticals

Given its antioxidant properties, there is interest in incorporating this compound into nutraceutical formulations aimed at preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions .

Experimental Data

Table: Comparative Binding Affinity with HMG-CoA Reductase

CompoundBinding Affinity (kcal/mol)Key Binding Sites
Atorvastatin (control)-10.5Lys691, Ala768
3,7-O-Diacetylpinobanksin-9.8Gly808, Ala768
Quercetin-8.9Ser565

This data underscores the competitive binding affinity of 3,7-O-Diacetylpinobanksin compared to standard drugs like atorvastatin.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator